

A Technical Guide to the History of Phenazine Discovery in Microbiology

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This in-depth technical guide explores the history of **phenazine** discovery in microbiology, from the initial observations of pigmented bacteria to the elucidation of the complex biosynthetic and regulatory pathways. This document provides a historical narrative, details of key experimental protocols, quantitative data on **phenazine** production and activity, and visualizations of the underlying molecular mechanisms.

A Historical Chronicle of Phenazine Discovery

The story of **phenazines** begins with the simple observation of color. These nitrogen-containing heterocyclic compounds, produced by a variety of bacteria, often impart vibrant hues to their growth media. This visible characteristic was the first clue to their existence, long before their chemical structures and biological activities were understood.

The Dawn of Discovery: Pyocyanin, the Blue Pus

The first **phenazine** to be described was pyocyanin, the characteristic blue pigment produced by *Pseudomonas aeruginosa*. In 1860, the French pharmacist Fordos first reported the extraction of this "blue matter" from the pus of wounds, naming it pyocyanin from the Greek words pyo (pus) and kyanos (blue)[1][2]. Fordos noted its solubility in chloroform and its color change to red in acidic conditions, laying the groundwork for future extraction techniques.

It was not until 1882 that the biological origin of pyocyanin was firmly established. The French physician Carle Gessard successfully cultured the bacterium responsible for the "blue pus," which he named *Bacillus pyocyaneus* (now known as *Pseudomonas aeruginosa*)[1]. Gessard's work was a pivotal moment, linking a specific microorganism to the production of a distinct chemical compound.

The early 20th century saw the first explorations of the therapeutic potential of **phenazines**. A crude mixture of substances from *P. aeruginosa*, dubbed "pyocyanase," was used as an early antibiotic, though its efficacy was debated and its composition poorly defined[1].

Unraveling the Chemical Structure

The true chemical nature of pyocyanin remained a mystery for several decades. In 1924, Wrede and Strack made a significant breakthrough by demonstrating that pyocyanin was a **phenazine** derivative[1]. This laid the foundation for the complete structural elucidation by Hillemann in 1938, who established the definitive structure of pyocyanin as 1-hydroxy-5-methyl**phenazine**.

Expanding the Phenazine Family

Following the discovery and characterization of pyocyanin, a diverse family of **phenazine** compounds was gradually unveiled from various bacterial sources.

- **Chlororaphin**: In 1894, Guignard and Sauvageau described a green pigment from a bacterium they named *Bacillus chlororaphis* (now *Pseudomonas chlororaphis*). This pigment, chlororaphin, was later identified as a **phenazine** derivative.
- **Iodinin**: In the mid-20th century, a purple pigment with antibiotic activity was isolated from *Chromobacterium iodinum* (later reclassified as *Brevibacterium iodinum*). This compound was named iodinin and was one of the first **phenazines** discovered from a Gram-positive bacterium.
- **Griseolutein**: In 1950, a new antibiotic, griseolutein, was reported from a strain of *Streptomyces*. This discovery highlighted that **phenazine** production was not limited to *Pseudomonas* and related genera.

- **Phenazine-1-carboxylic acid (PCA)**: This yellow **phenazine** is a key precursor in the biosynthesis of many other **phenazines** and is produced by a wide range of fluorescent *Pseudomonas* species. Its role as a central intermediate was a crucial piece in understanding **phenazine** biosynthesis.

Experimental Protocols in Phenazine Research

The study of **phenazines** has relied on a variety of experimental techniques for their isolation, purification, and characterization.

Historical Methods: A Glimpse into the Past

While the precise, step-by-step details of the earliest experiments are not fully preserved in easily accessible modern literature, the principles of their methods can be reconstructed from historical accounts and later publications that built upon their work.

Fordos's Extraction of Pyocyanin (c. 1860) - A Conceptual Reconstruction:

- **Source Material**: Bandages and dressings from wounds exhibiting a blue-green discoloration.
- **Extraction**: The stained materials were likely treated with chloroform, which Fordos identified as a good solvent for the blue pigment. This would have involved soaking or washing the materials in chloroform to dissolve the pyocyanin.
- **Purification (Conceptual)**: Fordos noted the color change to red with acid. It is plausible that he used this property for purification. By shaking the chloroform extract with an acidic aqueous solution, the protonated (red) pyocyanin would move into the aqueous layer, leaving behind chloroform-soluble impurities. Neutralizing the aqueous layer would then revert the pyocyanin to its blue, less water-soluble form, potentially causing it to precipitate or allowing it to be re-extracted into a fresh portion of chloroform.

Gessard's Culture of *Bacillus pyocyaneus* (c. 1882) - A Conceptual Reconstruction:

- **Isolation**: Gessard would have taken samples of "blue pus" from patients.

- **Culture Medium:** He would have used the rudimentary culture media of the time, likely a broth made from meat extracts or other nutrient-rich infusions. The use of solid media, pioneered by Robert Koch, was just beginning to be established, so Gessard may have used liquid cultures.
- **Incubation:** The cultures would have been incubated at or near body temperature to support the growth of the bacterium.
- **Observation:** Gessard would have observed the development of the characteristic blue-green pigmentation in the culture medium, confirming that the bacterium was responsible for its production.

Modern Protocol: Isolation and Purification of Pyocyanin from *Pseudomonas aeruginosa*

This protocol is a standard method used in modern microbiology labs for the extraction and purification of pyocyanin.

- **Inoculation and Culture:** Inoculate a starter culture of *P. aeruginosa* in a suitable medium such as King's A broth. Incubate for 24-48 hours with shaking to ensure aeration. Use this starter culture to inoculate a larger volume of King's A broth and incubate for 48-72 hours, or until the medium turns a deep blue-green color.
- **Cell Removal:** Centrifuge the culture at high speed (e.g., 6000 x g for 10 minutes) to pellet the bacterial cells. Carefully decant and save the supernatant, which contains the secreted pyocyanin.
- **Chloroform Extraction:** Transfer the supernatant to a separatory funnel and add an equal volume of chloroform. Shake vigorously for 1-2 minutes, allowing the phases to mix. The pyocyanin will partition into the lower chloroform layer, which will turn blue. Allow the layers to separate and drain the blue chloroform layer into a clean flask. Repeat the extraction of the aqueous layer with fresh chloroform to maximize the yield.
- **Acidification:** To the combined chloroform extracts in a clean separatory funnel, add 0.2 M HCl. Shake vigorously. The pyocyanin will become protonated and move into the upper aqueous layer, which will turn a characteristic red color.

- **Basification and Re-extraction:** Drain and discard the now clear chloroform layer. To the red acidic aqueous layer, add 1 M NaOH dropwise until the solution turns blue, indicating the deprotonation of pyocyanin. Add an equal volume of fresh chloroform and shake to re-extract the pyocyanin into the chloroform.
- **Evaporation and Crystallization:** The final blue chloroform layer can be evaporated under reduced pressure to yield crude pyocyanin crystals. Further purification can be achieved by recrystallization from a suitable solvent.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a **phenazine** is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against a specific microorganism.

- **Preparation of Phenazine Stock Solution:** Dissolve a known weight of the purified **phenazine** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- **Preparation of Bacterial Inoculum:** Grow the target bacterial strain in a suitable broth medium overnight. Dilute the culture to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
- **Serial Dilution in Microtiter Plate:** In a 96-well microtiter plate, perform a two-fold serial dilution of the **phenazine** stock solution in the appropriate growth medium. This creates a range of **phenazine** concentrations.
- **Inoculation:** Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate.
- **Incubation:** Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.
- **Determination of MIC:** The MIC is the lowest concentration of the **phenazine** at which no visible growth of the bacterium is observed.

Quantitative Data on Phenazine Production and Activity

The following tables summarize quantitative data from modern studies on **phenazine** production and antimicrobial activity. Historical quantitative data from early studies is scarce in readily available literature.

Phenazine	Producing Organism	Typical Yield (µg/mL)	Reference
Pyocyanin	Pseudomonas aeruginosa	5 - 20	
Phenazine-1-carboxylic acid (PCA)	Pseudomonas chlororaphis	10 - 50	
2-Hydroxyphenazine	Pseudomonas chlororaphis	5 - 15	

Table 1: Representative Production Yields of Common **Phenazines**.

Phenazine	Target Organism	MIC (µg/mL)	Reference
Pyocyanin	Staphylococcus aureus	62.5 - 125	
Pyocyanin	Escherichia coli	125 - 250	
Pyocyanin	Candida albicans	31.25 - 62.5	
Phenazine-1-carboxylic acid (PCA)	Fusarium oxysporum	10 - 20	

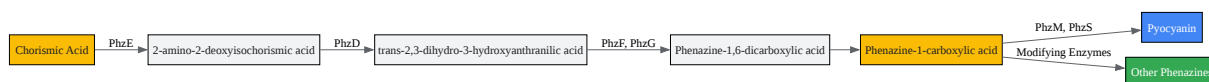
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected **Phenazines** against Various Microorganisms.

Biosynthesis and Regulatory Pathways

The production of **phenazines** is a complex process involving a conserved biosynthetic pathway and intricate regulatory networks that respond to environmental cues and cell density.

The Core Phenazine Biosynthetic Pathway

The biosynthesis of the core **phenazine** structure originates from the shikimic acid pathway, with chorismic acid serving as the primary precursor. A conserved set of genes, organized in the phz operon (phzABCDEFGG), encodes the enzymes responsible for converting chorismic acid into **phenazine-1-carboxylic acid** (PCA). PCA then serves as a branching point for the synthesis of a variety of other **phenazine** derivatives through the action of modifying enzymes.



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Core **phenazine** biosynthetic pathway.

Regulatory Networks Controlling Phenazine Production

Phenazine biosynthesis is tightly regulated by a complex interplay of signaling systems, including the GacS/GacA two-component system and quorum sensing.

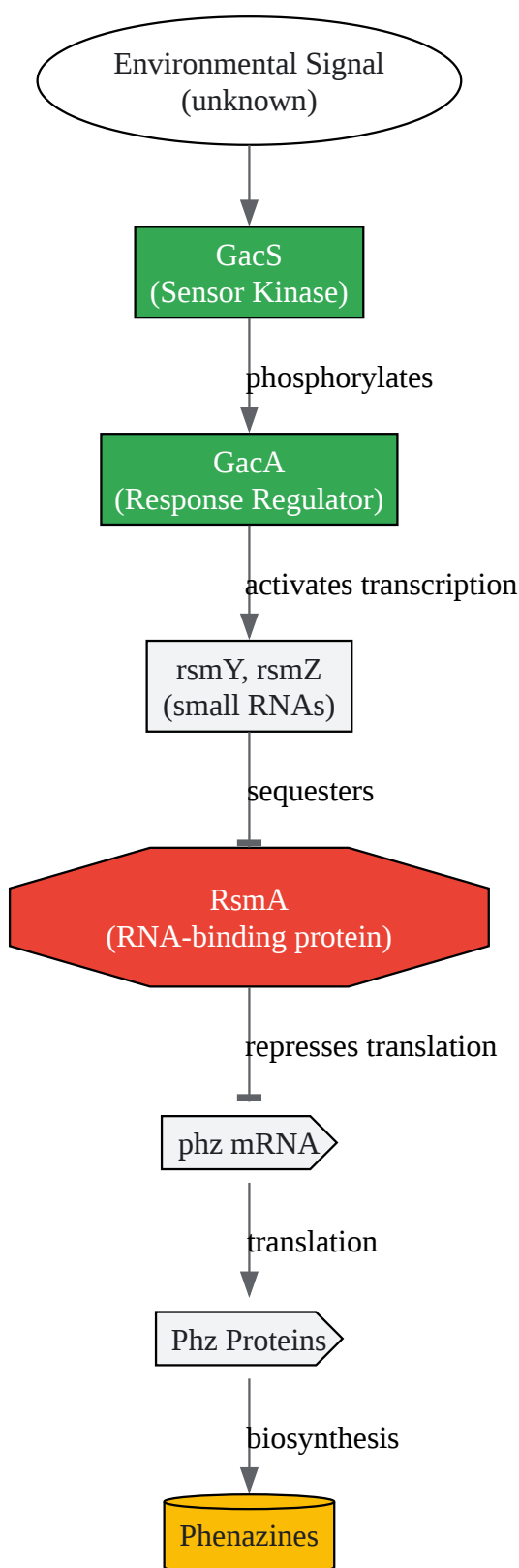
Quorum Sensing Regulation of Pyocyanin Production in *P. aeruginosa*

In *P. aeruginosa*, the production of pyocyanin is largely controlled by a hierarchical quorum-sensing network involving the las and rhl systems. These systems respond to the accumulation of specific autoinducer molecules, N-acyl-homoserine lactones (AHLs), which signal a high cell density.

Quorum sensing control of pyocyanin.

The GacS/GacA Two-Component System

The GacS/GacA system is a global regulatory system that, in many pseudomonads, acts upstream of quorum sensing. It responds to unknown environmental signals and, through a cascade involving small regulatory RNAs (like RsmY and RsmZ) and RNA-binding proteins (like RsmA), ultimately influences the expression of the phz genes.



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GacS/GacA regulatory cascade.

Conclusion

The history of **phenazine** discovery in microbiology is a testament to the power of observation, the rigor of chemical and biological investigation, and the ever-expanding understanding of the microbial world. From the initial curiosity surrounding "blue pus" to the detailed molecular understanding of their biosynthesis and regulation, **phenazines** have emerged as a diverse and important class of bacterial secondary metabolites. For researchers, scientists, and drug development professionals, the rich history of **phenazine** research provides a compelling case study in natural product discovery and a foundation for the future development of new therapeutics and biotechnological applications.

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